

# An In-depth Technical Guide to 1-Phenyl-1-hexanol

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## Compound of Interest

Compound Name: **1-Phenyl-1-hexanol**

Cat. No.: **B1583550**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **1-Phenyl-1-hexanol**. The information is intended to support research and development activities where this compound may be utilized as a synthetic intermediate, a reference standard, or a component in formulation studies.

## Physicochemical and Spectroscopic Data

**1-Phenyl-1-hexanol**, also known as  $\alpha$ -Pentylbenzyl alcohol, is a secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the first carbon of a six-carbon aliphatic chain.<sup>[1]</sup> Its properties are summarized below.

Property	Value	Source
CAS Number	4471-05-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	178.27 g/mol	<a href="#">[4]</a>
IUPAC Name	1-phenylhexan-1-ol	<a href="#">[4]</a>
Boiling Point	172 °C	<a href="#">[2]</a>
SMILES	CCCCCC(C1=CC=CC=C1)O	<a href="#">[2]</a> <a href="#">[4]</a>
InChIKey	SVCRDVHXRDRHCP-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[4]</a>

## Structural Representation

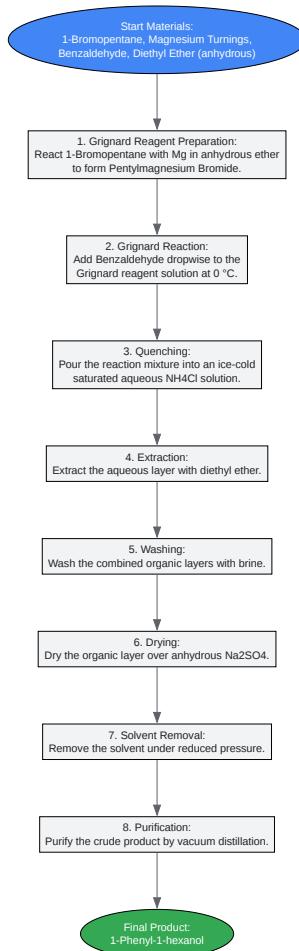
The two-dimensional chemical structure of **1-Phenyl-1-hexanol** illustrates the connectivity of the phenyl ring, the hexanol backbone, and the hydroxyl functional group.

[2D Structure of 1-Phenyl-1-hexanol](#)

## Experimental Protocols

### Synthesis of 1-Phenyl-1-hexanol via Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds, making it ideal for the synthesis of secondary alcohols like **1-Phenyl-1-hexanol**.[\[4\]](#) The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For **1-Phenyl-1-hexanol**, this can be achieved by reacting benzaldehyde with pentylmagnesium bromide.



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### Workflow for the Grignard Synthesis of **1-Phenyl-1-hexanol**

#### Methodology:

- Apparatus: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.<sup>[4]</sup>
- Grignard Reagent Formation: Magnesium turnings are placed in a round-bottom flask fitted with a condenser and an addition funnel. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.
- Reaction with Benzaldehyde: The flask containing the newly formed pentylmagnesium bromide is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is

added dropwise from the addition funnel, maintaining a controlled reaction temperature. The reaction is exothermic.[5]

- **Workup:** After the addition is complete, the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Extraction and Purification:** The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed by rotary evaporation. The crude **1-Phenyl-1-hexanol** is then purified by vacuum distillation.[5]

## Spectroscopic Characterization

### 1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the molecule.

- **Sample Preparation:** As **1-Phenyl-1-hexanol** is a liquid, the simplest method is to prepare a neat sample. A single drop of the purified liquid is placed on the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is placed on top to create a thin, uniform liquid film.[2]
- **Data Acquisition:** The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum of air is recorded first, followed by the sample spectrum.
- **Expected Absorptions:**
  - A broad peak around 3600-3200 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol group.
  - Sharp peaks around 3100-3000 cm<sup>-1</sup> due to aromatic C-H stretching.
  - Peaks in the 3000-2850 cm<sup>-1</sup> region from aliphatic C-H stretching.
  - Aromatic C=C stretching absorptions around 1600 and 1450 cm<sup>-1</sup>.

- A strong C-O stretching band in the 1200-1000 cm<sup>-1</sup> region.

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information on the different carbon environments within the molecule.

- Sample Preparation: Approximately 25-50 mg of the purified alcohol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing. [6]
- Data Acquisition: The spectrum is acquired on a high-resolution FT-NMR spectrometer. Key parameters include the spectral width (e.g., 0-220 ppm), number of scans (e.g., 200 or more to achieve good signal-to-noise), and a relaxation delay (e.g., 2-5 seconds).[6]
- Expected Chemical Shifts: The spectrum will show distinct signals for the aromatic carbons (typically in the 120-145 ppm range), the carbinol carbon (-CHOH, approx. 70-80 ppm), and the aliphatic carbons of the hexyl chain (approx. 10-40 ppm).

## 3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like **1-Phenyl-1-hexanol**.[7]

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexanes.
- Data Acquisition: A small volume of the solution is injected into the GC, which separates the compound from any impurities. The compound then enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Expected Results: The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight (178.27). Common fragmentation patterns for this type of alcohol

include the loss of water (M-18) and cleavage of the bond alpha to the phenyl group, leading to prominent fragment ions. PubChem lists a top peak at m/z 107.<sup>[7]</sup>

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